Cas no 78227-83-5 (4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene)

4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene is a fluorinated aromatic compound featuring a methylsulfanyl group and a nitro substituent, making it a versatile intermediate in organic synthesis. Its distinct molecular structure enables applications in pharmaceuticals, agrochemicals, and specialty chemical manufacturing. The fluorine atom enhances reactivity and stability, while the nitro group facilitates further functionalization, such as reduction to amines or nucleophilic substitution. The methylsulfanyl moiety contributes to unique electronic properties, aiding in cross-coupling reactions. This compound is valued for its high purity, consistent performance, and utility in constructing complex molecular frameworks. Proper handling is advised due to its potential reactivity under specific conditions.
4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene structure
78227-83-5 structure
Product Name:4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene
CAS No:78227-83-5
MF:
MW:
CID:4656275
Update Time:2025-09-27

4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene

4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene Pricemore >>

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Additional information on 4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene

Chemical Profile of 4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene (CAS No. 78227-83-5)

4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene, identified by the Chemical Abstracts Service registry number 78227-83-5, is a fluorinated aromatic compound featuring a nitro and a methylsulfanyl substituent. This molecule has garnered attention in the chemical and pharmaceutical research communities due to its structural features and potential applications in medicinal chemistry and material science. The presence of both a fluorine atom and a nitro group imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.

The fluorine atom in 4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene is known to enhance metabolic stability and binding affinity in drug candidates. This property is particularly relevant in the development of bioactive compounds where fluorination can modulate pharmacokinetic profiles. Recent studies have highlighted the role of fluorinated aromatic systems in designing kinase inhibitors, anticancer agents, and antimicrobial drugs. The electron-withdrawing nature of the nitro group further influences the reactivity and electronic distribution of the aromatic ring, enabling diverse chemical transformations.

Methylsulfanyl groups, on the other hand, are often incorporated into molecules to improve solubility, reduce toxicity, or enhance bioavailability. In 4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene, the combination of these three functional groups—fluorine, nitro, and methylsulfanyl—creates a versatile scaffold for further derivatization. Researchers have explored its utility as a precursor in synthesizing substituted benzenes, which are prevalent in pharmaceuticals, agrochemicals, and dyes.

In the realm of medicinal chemistry, 4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene has been investigated for its potential as an intermediate in the synthesis of novel therapeutic agents. The nitro group can be reduced to an amine, introducing a reactive site for further functionalization. Additionally, the fluorine atom can serve as a handle for linking other pharmacophores via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These transformations are pivotal in constructing complex molecular architectures with desired biological activities.

Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene for drug discovery. Molecular modeling studies suggest that this compound may exhibit interactions with specific protein targets, making it a candidate for developing small-molecule modulators. For instance, its structural motif could be adapted to interact with enzymes involved in metabolic pathways or signal transduction cascades relevant to diseases such as cancer or inflammatory disorders.

The synthesis of 4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes nitration followed by fluorination and thioetherification. The precise control of reaction conditions is crucial to achieve high yields and purity. Modern synthetic methodologies often employ catalytic systems that minimize waste and improve sustainability, aligning with green chemistry principles.

The applications of 4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene extend beyond pharmaceuticals into materials science. Fluorinated aromatic compounds are known for their thermal stability and resistance to degradation, making them suitable for use in advanced polymers, liquid crystals, and organic electronics. The nitro group can also serve as a photoactive moiety, enabling applications in photochromic materials or photocatalysis.

In conclusion,4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene (CAS No. 78227-83-5) represents a structurally interesting compound with broad utility across multiple scientific disciplines. Its unique combination of substituents makes it a valuable building block for synthesizing bioactive molecules and functional materials. As research continues to uncover new applications for fluorinated aromatic systems,4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene is likely to remain a topic of interest for both academic researchers and industry scientists.

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